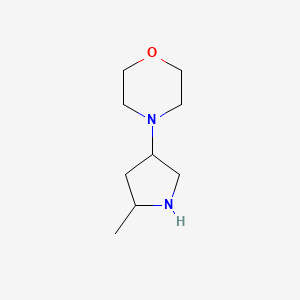

4-(5-Methylpyrrolidin-3-yl)morpholine

Descripción general

Descripción

“4-(5-Methylpyrrolidin-3-yl)morpholine” is a chemical compound that has gained attention from researchers due to its unique chemical, physical, and biological properties. It has the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs has been a topic of significant attention due to their widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of “4-(5-Methylpyrrolidin-3-yl)morpholine” consists of a morpholine ring attached to a pyrrolidine ring via a single bond. The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom, while the pyrrolidine ring is a five-membered ring with one nitrogen atom.

Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

One study describes a water-soluble neurokinin-1 (NK1) receptor antagonist, which is highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. The compound demonstrates high affinity and long duration of action, suggesting its potential in treating conditions related to NK1 receptor activity (Harrison et al., 2001).

Synthetic Methodology and Antitumor Activity

Another study presents a synthetic methodology for creating derivatives that inhibit tumor necrosis factor alpha and nitric oxide, indicating potential applications in anti-inflammatory and antitumor treatments (Lei et al., 2017).

Antifungal Drug Development

Research into the mutagenic effects and predicted carcinogenicity of triazole derivatives with morpholine groups aims at creating new drugs for treating fungal pathologies. This study underscores the importance of these compounds in developing antimicrobial and antifungal veterinary drugs (Bushuieva et al., 2022).

Xanthine Oxidase Inhibitors and Anti-inflammatory Agents

Cyclodidepsipeptides derivatives have been evaluated for their inhibitory activity against xanthine oxidase and for anti-inflammatory response. These compounds offer a new approach to treating conditions associated with excessive uric acid production, such as gout (Šmelcerović et al., 2013).

Radical Formation and Recombination Reactions

The study of radicals derived from N-methylmorpholine-N-oxide reveals significant insights into the structural and recombination reactions of morpholine derivatives, potentially useful in various chemical synthesis processes (Rosenau et al., 2002).

Synthesis and Characterization of Synthetic Precursors

Comprehensive structural and spectral studies of linezolid and its synthetic precursors highlight the importance of morpholine derivatives in the synthesis of pharmaceutical compounds, providing a basis for future drug development (Wielgus et al., 2015).

Propiedades

IUPAC Name |

4-(5-methylpyrrolidin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8-6-9(7-10-8)11-2-4-12-5-3-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNNIDVTIAQUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methylpyrrolidin-3-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)

![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)